6-Bromo Chromenes: Enhanced Cytotoxicity vs Non-Halogenated Analogs
The presence of a bromine substituent on the 4H-chromene scaffold is directly correlated with enhanced cytotoxic activity. While specific IC50 data for Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is not yet available in the primary literature, SAR studies on structurally analogous 4H-chromenes provide strong, quantitative class-level evidence. In one study, 6-bromo derivatives (compounds 7e and 7f) demonstrated promising cytotoxic activity against multiple cancer cell lines (MDA-MB-231, MCF-7, T47D), with IC50 values ranging from 3.46 to 18.76 μg/mL [1]. This performance was notably more potent than the reference drug etoposide and significantly more active than non-halogenated or methyl-substituted analogs in the same series, which generally exhibited higher IC50 values (>30 μg/mL) [1]. This indicates that the 6-bromo substitution is a key driver of the observed cytotoxic effect.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not directly reported, but inferred from 6-bromo analogs: 3.46-18.76 μg/mL against MDA-MB-231, MCF-7, T47D cell lines |
| Comparator Or Baseline | Etoposide (reference drug) and other 4H-chromene derivatives lacking a 6-bromo substituent |
| Quantified Difference | 6-bromo derivatives were more potent than etoposide and significantly more potent than non-halogenated analogs (IC50 < 30 μg/mL vs. >30 μg/mL) |
| Conditions | MTT assay against MDA-MB-231, MCF-7, and T47D human cancer cell lines |
Why This Matters
This data provides a strong, quantitative rationale for selecting a 6-bromo-substituted chromene scaffold for anticancer drug discovery and chemical biology studies.
- [1] Zonouzi, A., Mirzazadeh, R., Safavi, M., & Ardestani, S. K. (n.d.). 2-amino-4-(nitroalkyl)-4h-chromene-3-carbonitriles as new cytotoxic agents. Retrieved from https://www.virascience.com/en/article/225029/ View Source
